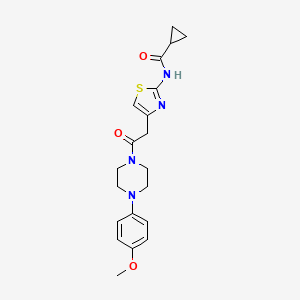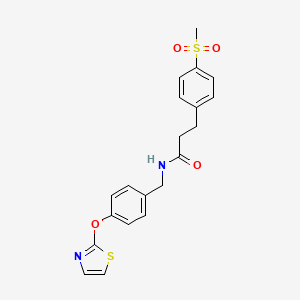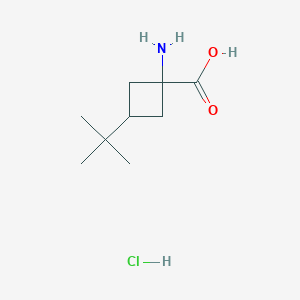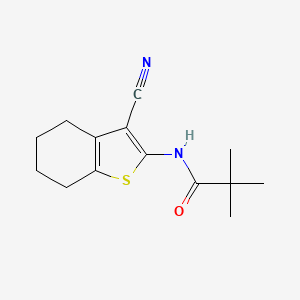![molecular formula C16H15F2N5O2 B2894444 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide CAS No. 919840-96-3](/img/structure/B2894444.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several key characteristics of the core molecule . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and complex. For instance, the transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines depend on their specific structure and substituents . For instance, the compound “1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 331.414 .
Applications De Recherche Scientifique
Antitumor Activity and Synthesis of Derivatives
Research on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has shown the significance of incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine to modify the lipophilicity of molecules. This modification aims to enhance the transport of bioactive units through cell wall barriers, demonstrating potential antitumor activity in vitro against a panel of cell lines (Maftei et al., 2016).
Catalytic Synthesis
Studies have also explored the catalytic synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting the utility of molecular iodine in oxidative coupling processes. This research demonstrates the chemical versatility and potential applications of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing key intermediates, including those involved in the synthesis of sildenafil, showcasing their relevance in medicinal chemistry and drug discovery (Mohammed, Vishwakarma, & Bharate, 2015).
Biological Activity and Molecular Interaction
The synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and their evaluation for adenosine receptor affinity presents a direct application in understanding molecular interactions and designing receptor-targeted therapies. This research offers insights into the structural requirements for adenosine receptor affinity, potentially guiding the development of novel therapeutic agents (Harden, Quinn, & Scammells, 1991).
Anticancer and Anti-inflammatory Properties
Further studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as potential anticancer agents. For example, the exploration of these compounds for their anti-proliferative properties against cancer cell lines and their role in inhibiting sirtuins offers promising avenues for cancer therapy. This highlights the compound's utility in probing biological pathways and identifying molecular targets for drug development (Mulakayala et al., 2012).
Mécanisme D'action
Orientations Futures
The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in various human diseases, including cancer, inflammation, and neurological disorders .
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFHQORZGWAECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)



![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)
![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)


![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

